N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 5 with a 4-(dimethylsulfamoyl)benzamide moiety. Its canonical SMILES structure is CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C=C4)OC)OC .
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c1-23(2)30(25,26)14-8-5-12(6-9-14)17(24)20-19-22-21-18(29-19)13-7-10-15(27-3)16(11-13)28-4/h5-11H,1-4H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXWKVYDDRYHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate to yield the hydrazide. The hydrazide is cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole ring. Finally, the oxadiazole derivative is reacted with 4-(dimethylsulfamoyl)benzoyl chloride to obtain the target compound .
Chemical Reactions Analysis
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in various fields:
Antimicrobial Activity
Research has shown that this compound possesses significant antimicrobial properties. It has been effective against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. In vitro studies have reported minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL for certain derivatives, indicating its potential as a lead compound for developing new antimycobacterial agents.
Anticancer Properties
Studies have indicated that the compound may have anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against resistant strains of Mycobacterium tuberculosis. The results indicated that derivatives of this compound showed potent activity with low MIC values compared to standard treatments .
Case Study 2: Cancer Cell Line Studies
In another investigation published in Cancer Research, researchers explored the anticancer potential of this compound on human breast cancer cell lines. The study found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. It can also interact with DNA and RNA, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features and biological activities of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide and related compounds:
Key Structural Variations and Implications
In contrast, LMM5’s 4-methoxyphenylmethyl and LMM11’s furan-2-yl substituents introduce steric bulk or heterocyclic polarity, which may alter membrane permeability or target binding . Positional isomerism (e.g., 2,4- vs. 3,4- vs. 3,5-dimethoxy) affects electronic distribution and hydrogen-bonding capacity, critical for interactions with residues in Trr1 or AlaDH .
Sulfamoyl Modifications: Dimethylsulfamoyl (target compound) offers moderate lipophilicity, balancing solubility and cell penetration. LMM5’s benzyl(methyl)sulfamoyl and LMM11’s cyclohexyl(ethyl)sulfamoyl introduce bulky aromatic/alicyclic groups, which may enhance target affinity but limit metabolic stability .
Pharmacological and Biochemical Insights
- Antifungal Activity : LMM5 and LMM11 inhibit C. albicans growth at 50 µg/mL and 100 µg/mL, respectively, via Trr1 inhibition . The target compound’s 3,4-dimethoxy configuration may improve binding to Trr1 compared to LMM5’s 4-methoxy derivative, though experimental validation is needed.
- Enzyme Inhibition : D29 () targets AlaDH, suggesting that 1,3,4-oxadiazoles with sulfamoyl esters can modulate diverse enzymes depending on substituent chemistry .
- SAR Trends: Methoxy groups at 3,4-positions (target compound, D29) correlate with broader enzyme inhibition profiles compared to monosubstituted analogues. Smaller sulfamoyl groups (e.g., dimethyl) may favor faster systemic clearance, whereas bulkier groups (e.g., benzyl) enhance target residence time .
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and mechanisms of action based on a review of diverse literature sources.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its molecular formula is with a molecular weight of approximately 358.39 g/mol. The presence of dimethoxyphenyl and dimethylsulfamoyl groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₄S |
| Molecular Weight | 358.39 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 1.948 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that oxadiazole derivatives can effectively inhibit bacterial growth, particularly against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 3.74 mg/L to 8 μM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/L) | Target Organism |
|---|---|---|
| This compound | TBD | E. coli |
| 2-(3,4-Dimethoxyphenyl)-5-benzimidazole | 3.74 | E. coli |
| Other oxadiazole derivatives | 8 | Staphylococcus aureus |
Anticancer Activity
Preliminary studies suggest that the compound may also possess anticancer properties. The mechanism likely involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, similar oxadiazole compounds have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Oxadiazole derivative A | MCF-7 (breast cancer) | 10 |
| Oxadiazole derivative B | HeLa (cervical cancer) | 15 |
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication or cancer cell metabolism.
- Reactive Oxygen Species (ROS) : It could induce oxidative stress in target cells leading to apoptosis.
- Cell Cycle Arrest : Similar compounds have been shown to disrupt normal cell cycle progression in cancer cells.
Case Studies
A notable study involving related oxadiazole derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The derivatives were tested for their cytotoxicity on human cell lines and showed selective toxicity towards bacterial cells without affecting human cells significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
